Isopropyl phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl phosphine, also known as phosphine, (1-methylethyl)-, is a chemical compound with the molecular formula C3H9P. It is a member of the organophosphorus family, characterized by the presence of a phosphorus atom bonded to organic groups. This compound is known for its strong nucleophilicity and reducing properties, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl phosphine can be synthesized through several methods. One common approach involves the reaction of isopropyl halides with phosphine gas. For example, the reaction of isopropyl chloride with phosphine gas in the presence of a base such as sodium or potassium hydroxide can yield this compound . Another method involves the reaction of isopropyl magnesium bromide with phosphorus trichloride, followed by hydrolysis .
Industrial Production Methods
In industrial settings, this compound is typically produced through the reaction of isopropyl alcohol with phosphorus trichloride, followed by reduction with a suitable reducing agent such as lithium aluminum hydride . This method allows for large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Isopropyl phosphine undergoes various chemical reactions, including:
Reduction: It can be reduced to form this compound hydride using reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; typically carried out under anhydrous conditions.
Substitution: Various alkyl halides; typically carried out in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: Various substituted phosphines depending on the substrate used.
Scientific Research Applications
Isopropyl phosphine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isopropyl phosphine involves its strong nucleophilicity and reducing properties. It can donate electrons to electrophilic centers, facilitating various chemical transformations. In biological systems, this compound derivatives can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Isopropyl phosphine can be compared with other similar compounds such as triisopropylphosphine and dithis compound:
Triisopropylphosphine: This compound has three isopropyl groups attached to the phosphorus atom, making it more sterically hindered and less nucleophilic compared to this compound.
Dithis compound: This compound has two isopropyl groups attached to the phosphorus atom, offering intermediate nucleophilicity and steric hindrance compared to this compound.
This compound is unique due to its balance of nucleophilicity and steric properties, making it a versatile reagent in various chemical reactions .
Properties
IUPAC Name |
propan-2-ylphosphane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9P/c1-3(2)4/h3H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDLJTLPOGOXLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337030 |
Source
|
Record name | Phosphine, (1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4538-29-8 |
Source
|
Record name | Phosphine, (1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.